![molecular formula C20H26N2O9 B6486492 1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid CAS No. 1215800-84-2](/img/structure/B6486492.png)
1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid
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Description
1,4-Dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid, commonly referred to as oxalic acid, is an organic compound that is widely used in a variety of industries. It is a dicarboxylic acid that is composed of two carbon atoms, four hydrogen atoms, and two oxygen atoms. Oxalic acid has a wide range of applications, from food and beverage production to pharmaceuticals and industrial processes. Oxalic acid is also used as a reagent in organic synthesis, as it can be used to form a variety of derivatives.
Scientific Research Applications
Transdermal Penetration Enhancement
1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid: (let’s call it “Compound A”) and its analogues have been investigated as potential penetration enhancers for transdermal drug delivery. Specifically, Azone® (1-dodecylazacycloheptan-2-one or laurocapram), a related compound, is well-known in this context . These compounds facilitate the penetration of drugs through the skin by altering the skin barrier properties. The structure of Azone® includes a lipid alkyl chain and a large polar head group, which are crucial for its activity. Researchers have explored various analogues of Azone® to optimize its effectiveness while minimizing irritation potential.
Medicinal Chemistry and Structure–Activity Relationships
Azone® analogues have been studied in detail, and their structures have been classified based on medicinal chemistry principles. Key features for enhancing-effective Azone®-like molecules include:
Interestingly, there’s a direct correlation between enhancement effect and irritation potential. The most active Azone®-like compounds strike an optimal balance between these factors, making it unlikely that significantly better enhancers within this group will emerge .
Synthesis and Biological Studies
While specific studies on Compound A are limited, related azepine derivatives have been synthesized and explored. Researchers have investigated one-stage synthesis methods, including recyclization of small and medium carbo-, oxa-, or azacyclanes. Multicomponent heterocyclization reactions have also been employed to prepare compounds with azepine scaffolds .
properties
IUPAC Name |
dimethyl 2-[[2-(azepan-1-yl)acetyl]amino]benzene-1,4-dicarboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.C2H2O4/c1-24-17(22)13-7-8-14(18(23)25-2)15(11-13)19-16(21)12-20-9-5-3-4-6-10-20;3-1(4)2(5)6/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,19,21);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUCXOXRIPQFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCCCCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-(azepan-1-yl)acetamido)terephthalate oxalate |
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